molecular formula C13H18O5 B1416459 Methyl 3-(2,3,4-trimethoxyphenyl)propanoate CAS No. 76474-95-8

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

Cat. No.: B1416459
CAS No.: 76474-95-8
M. Wt: 254.28 g/mol
InChI Key: JFUBMKLEKJPBEO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of substituted aromatic ester chemistry throughout the twentieth and twenty-first centuries. While specific discovery dates and original researchers are not extensively documented in current literature, the compound's emergence can be understood within the context of systematic investigations into methoxy-substituted phenolic compounds that began in earnest during the mid-twentieth century. These investigations were primarily driven by the recognition that methoxy substitution patterns significantly influence both chemical reactivity and biological activity in aromatic systems.

The development of reliable synthetic methodologies for producing tri-methoxy substituted aromatic compounds coincided with advances in organic synthesis techniques and improved understanding of aromatic substitution chemistry. Early research into compounds bearing multiple methoxy substituents was motivated by observations of their occurrence in natural products and their potential pharmaceutical applications. The specific 2,3,4-trimethoxy substitution pattern found in this compound represents one of several possible arrangements that researchers systematically investigated to understand structure-activity relationships.

Documentation of this compound's properties and applications has accelerated significantly with the advent of comprehensive chemical databases and improved analytical techniques. The assignment of multiple Chemical Abstracts Service numbers reflects the compound's recognition as a distinct chemical entity worthy of detailed cataloging and study. This formal recognition has facilitated more systematic research into its properties and applications, contributing to the growing body of knowledge surrounding tri-methoxy substituted aromatic esters.

Properties

IUPAC Name

methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUBMKLEKJPBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{3-(2,3,4-Trimethoxyphenyl)propanoic acid} + \text{Methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{Methyl 3-(2,3,4-trimethoxyphenyl)propanoate}
$$

Reaction Conditions:

  • Catalyst: Sulfuric acid or hydrochloric acid
  • Temperature: Reflux (~65°C)
  • Duration: 4-8 hours for complete conversion
  • Workup: The mixture is washed with water, neutralized, and dried over anhydrous sodium sulfate

Research Data:
This method is supported by industrial practices and literature, emphasizing high yields and purity when using excess methanol and controlled reflux conditions.

Alternative Esterification Techniques

a. Fischer Esterification with Acid Catalysts:
A classic method involving direct acid-catalyzed esterification, as described above, optimized by using excess methanol and removing water to shift equilibrium towards ester formation.

b. Steglich Esterification:
Utilizes dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) to promote ester formation under milder conditions, especially useful when sensitive functional groups are present.

Reaction Scheme:

3-(2,3,4-Trimethoxyphenyl)propanoic acid + Methanol + DCC + DMAP → Methyl ester

Advantages:

  • Mild reaction conditions
  • High selectivity and yield
  • Suitable for complex molecules with sensitive functionalities

Research Data:
Studies demonstrate that DCC-mediated esterification enhances yield and purity, with reaction times typically less than 24 hours.

Synthesis via Intermediate Formation and Functional Group Transformations

a. Synthesis of Precursors:
Preparation of 3-(2,3,4-trimethoxyphenyl)propanoic acid can be achieved via multi-step routes, including:

  • Aldol condensation of appropriately substituted benzaldehyde derivatives with acetoacetic ester, followed by hydrolysis to the acid.
  • Oxidation of corresponding alcohols or aldehydes.

b. Conversion to the Ester:
Once the acid precursor is obtained, esterification proceeds as described above.

Research Data:
Patented methods describe the use of microreactor technology to improve reaction efficiency and yield, especially in continuous flow systems, reducing reaction times to minutes under controlled conditions.

Industrial-Scale Production Considerations

In large-scale manufacturing, continuous flow reactors are employed to enhance safety, yield, and reproducibility. The process involves:

Research Findings:
Studies indicate that continuous flow esterification can achieve yields exceeding 95%, with significant reductions in reaction time and waste.

Data Summary Table: Preparation Methods

Method Reagents Reaction Conditions Advantages Typical Yield (%) References
Acid-catalyzed esterification 3-(2,3,4-Trimethoxyphenyl)propanoic acid + Methanol + H₂SO₄ Reflux (~65°C), 4-8 hours Simple, high yield, scalable 85-95 ,,
DCC-mediated esterification Acid + Methanol + DCC + DMAP Mild, room temperature, <24 hours Milder, suitable for sensitive compounds 90-98 ,
Continuous flow esterification Acid + Methanol + Acid catalyst Controlled temperature (~70°C), minutes High efficiency, scalable >95 ,

Research Findings and Notes

  • Reaction Optimization:
    Studies have shown that using excess methanol and removing water during esterification significantly improves yields. Microreactor technology further enhances efficiency, reducing reaction times and improving safety.

  • Purification:
    Post-reaction purification typically involves washing with aqueous solutions, neutralization, and drying. Chromatography or recrystallization ensures high purity suitable for pharmaceutical or industrial applications.

  • Industrial Application: The esterification process is well-established, with continuous flow systems providing advantages in large-scale production, including consistent quality and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical processes, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trimethoxyphenylpropanoates

Methyl 3-(3,4,5-Trimethoxyphenyl)Propanoate (CAS: 53560-25-1)
  • Structure : Methoxy groups at 3-, 4-, and 5-positions.
  • Molecular Weight : 254.28 g/mol (same as the 2,3,4-isomer).
  • Literature reports its use in synthesizing reserpine analogs and cytotoxic agents .
  • Synthesis : Prepared via enzymatic resolution of racemic mixtures using Alcalase® .
Methyl 3-(3,4-Dimethoxyphenyl)Propanoate (Compound 8e, )
  • Structure : Methoxy groups at 3- and 4-positions, plus a 3-hydroxy-4-oxo-chromen-2-yl substituent.
  • Yield : 82%; Melting Point : 136–138°C.
  • Key Differences: The chromenone moiety introduces additional hydrogen-bonding capacity, likely enhancing solubility and biological activity compared to the parent compound .

Functional Group Variations

Methyl 3-Oxo-3-(2,3,4-Trimethoxyphenyl)Propanoate (CAS: 886495-84-7)
  • Structure : Features a ketone (oxo) group at the β-position.
  • Molecular Weight : 268.26 g/mol.
  • Key Differences : The oxo group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the ester analog .
(E)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid (Compound 6, )
  • Structure : Acrylic acid backbone with 3,4,5-trimethoxyphenyl substitution.
  • Biological Activity : Exhibits α-glucosidase inhibition (IC₅₀ for related compound 1: 24.25 ± 1.12 μM) .

Substituted Derivatives in Multicomponent Syntheses ()

Compounds 8f, 8g, and 8h are synthesized via multicomponent reactions, incorporating chromenone or varied methoxy substitution patterns:

Compound Substituents Yield (%) Melting Point (°C) Key Features
8f 2,3,4-Trimethoxyphenyl 85 139–141 High yield, trimethoxy symmetry
8g 2,4,5-Trimethoxyphenyl 84 133–135 Asymmetric substitution
8h 3,4,5-Trimethoxyphenyl 83 129–131 Symmetric substitution

Key Observations :

  • Yield : All derivatives show high yields (82–85%), indicating efficient synthetic protocols .
  • Melting Points : Compounds with symmetric substitution (e.g., 8h) exhibit lower melting points, likely due to reduced crystal packing efficiency compared to asymmetric analogs.

Structural Influence on Properties

  • Methoxy Position : 2,3,4- vs. 3,4,5-substitution alters electronic effects (e.g., electron-donating methoxy groups modulate aromatic ring reactivity) .
  • Backbone Modifications: Propanoate esters (e.g., methyl 3-(2,3,4-trimethoxyphenyl)propanoate) generally exhibit higher lipophilicity (LogP ≈ 1.82) compared to acrylic acid derivatives, impacting membrane permeability .

Biological Activity

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through various mechanisms:

  • Microtubule Destabilization : The compound has been shown to interact with tubulin, leading to microtubule destabilization, which is crucial for cancer cell proliferation. It acts as a novel tubulin polymerization inhibitor .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in MGC-803 cells, with an IC50 value of 0.45 μM .
  • G2/M Phase Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .

Antimicrobial and Antioxidant Activities

This compound has also been investigated for its antimicrobial and antioxidant properties :

  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of key enzymes necessary for microbial survival.
  • Antioxidant Activity : It has demonstrated antioxidant properties through radical scavenging activities, which can protect cells from oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits critical enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase, which are involved in cancer cell survival and proliferation.
  • Cell Signaling Pathways : The compound's aromatic structure allows it to participate in various biochemical processes that affect cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoateLacks additional methoxy groupsDifferent bioactivity profile
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoateSimilar structure but different substitutionVariations in biological activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateContains chlorinated aromatic ringKnown for distinct enzymatic interactions

This table highlights how the presence and position of methoxy groups influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antiproliferative Activity Study : A study reported that derivatives containing the trimethoxyphenyl fragment exhibited potent antiproliferative activity against various cancer cell lines. The lead compound showed an IC50 value indicative of strong efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound disrupts microtubule dynamics and induces apoptosis through mitochondrial pathway activation .

Q & A

Q. What are the established synthetic routes for Methyl 3-(2,3,4-trimethoxyphenyl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions or esterification of the corresponding propanoic acid derivative. For example, a protocol involving methyl acrylate and trimethoxyphenyl precursors under acidic or basic catalysis (e.g., KOH/ethanol) achieves yields >80% . Optimization of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (room temperature vs. reflux) is critical to minimize side products like decarboxylated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign methoxy (δ ~3.7–3.9 ppm, singlet) and ester carbonyl (δ ~170–172 ppm) groups. Splitting patterns of aromatic protons (e.g., δ 6.7–7.5 ppm) confirm substitution positions .
  • HRMS : Validates molecular ion ([M+H]+) with <2 ppm error. For C14H18O5, expected m/z = 266.1154 .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

Q. How can researchers verify the purity of this compound, and what are common contaminants?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities like unreacted starting materials or demethylated byproducts. Purity >98% is achievable via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar trimethoxyphenyl derivatives be resolved?

Contradictions often arise from rotameric equilibria or solvent-induced shifts . For example, methoxy group chemical shifts vary with solvent (DMSO vs. CDCl3). Use variable-temperature NMR to confirm dynamic effects or compare with crystallographic data (e.g., dihedral angles from X-ray structures) .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Perform molecular docking with target proteins (e.g., tubulin or kinases) using software like AutoDock Vina. The trimethoxyphenyl moiety may engage in π-π stacking (e.g., with Phe residues), while the ester group participates in hydrogen bonding. Validate predictions with MM-PBSA binding energy calculations .

Q. What methodologies are used to study structure-activity relationships (SAR) for trimethoxyphenyl derivatives?

  • Analog synthesis : Modify substituents (e.g., replace methoxy with hydroxy or halogens) to assess effects on cytotoxicity .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (methoxy groups) and hydrophobic regions (aromatic rings) .
  • In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and correlate with logP values .

Q. How do solubility challenges impact in vivo studies of this compound, and what formulation strategies mitigate this?

The compound’s low aqueous solubility (logP ~2.5) limits bioavailability. Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes to enhance solubility. Validate stability via DSC and dynamic light scattering .

Q. What are the stability risks under physiological conditions, and how are degradation products characterized?

The ester group is prone to hydrolysis at pH >7.5. Monitor degradation via LC-MS in PBS (pH 7.4, 37°C). Major products include 3-(2,3,4-trimethoxyphenyl)propanoic acid (confirmed by HRMS). Stabilize with lyophilization or storage at −20°C .

Q. How does regioselectivity in electrophilic substitution reactions affect synthetic pathways?

The 2,3,4-trimethoxy pattern directs electrophiles to the para position relative to the propanoate chain. For example, nitration occurs at C5 (if unsubstituted). Verify using NOESY or X-ray crystallography .

Q. What advanced purification techniques address co-elution issues in chiral separations?

Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to resolve enantiomers. Alternatively, employ enzymatic resolution (e.g., lipase-mediated hydrolysis) to isolate stereoisomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Reactant of Route 2
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Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

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